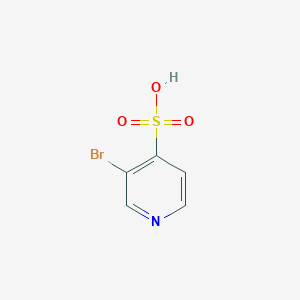

3-Bromopyridine-4-sulfonic acid

Description

Overview of Pyridine (B92270) Chemistry and Derivatives

Pyridine (C₅H₅N) is an aromatic heterocyclic compound structurally similar to benzene (B151609), with one CH group replaced by a nitrogen atom. youtube.comrsc.org This substitution makes the pyridine ring electron-deficient and imparts basic properties. chembk.comprepchem.com The chemistry of pyridine is rich and varied, encompassing reactions such as electrophilic and nucleophilic substitutions, N-oxidation, and quaternization. chembk.com These reactions allow for the synthesis of a wide array of pyridine derivatives with tailored electronic and steric properties, which are crucial for their application in various fields. youtube.comchembk.com

Importance of Pyridine Sulfonic Acid Scaffolds in Chemical Sciences

Pyridine sulfonic acid scaffolds are integral to the development of new chemical entities, particularly in medicinal chemistry. The sulfonic acid group, being strongly acidic and capable of forming stable salts, enhances the water solubility of molecules, a desirable trait for pharmaceutical and biological applications. Pyridine-3-sulfonic acid, for instance, is a known intermediate in the synthesis of sulfonamides and other pharmaceutical agents. The incorporation of a sulfonic acid group into a pyridine ring can significantly influence the molecule's biological activity and physical properties.

Unique Structural Features and Reactivity Considerations of Halogenated Pyridines

The introduction of a halogen atom to the pyridine ring further modifies its chemical behavior. Halogenated pyridines are key building blocks in organic synthesis, often used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The position of the halogen atom on the pyridine ring, along with the presence of other substituents, dictates the molecule's reactivity. For instance, the electron-withdrawing nature of halogens makes the pyridine ring even more electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution. The selective halogenation of pyridines can be challenging and often requires specific reagents and reaction conditions.

Research Landscape and Gaps Pertaining to 3-Bromopyridine-4-sulfonic Acid

While the broader classes of halogenated pyridines and pyridine sulfonic acids are well-documented, specific research on This compound is notably limited. Publicly available scientific literature and patents lack detailed studies on its synthesis, reactivity, and potential applications. Its existence is confirmed through chemical databases, but a significant research gap remains. This scarcity of information suggests that this particular isomer may be a novel or underexplored compound, presenting an opportunity for future research to uncover its unique properties and potential uses. The following sections will, therefore, draw upon the established principles of pyridine chemistry to infer the expected characteristics of this molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-4-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3S/c6-4-3-7-2-1-5(4)11(8,9)10/h1-3H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDKDUCRNPDQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromopyridine 4 Sulfonic Acid

Strategic Retrosynthetic Pathways to the Target Compound

A retrosynthetic analysis of 3-bromopyridine-4-sulfonic acid reveals several plausible disconnection points, leading to different synthetic strategies. The two primary disconnections are at the C-Br bond and the C-S bond.

Disconnecting the C-S bond first suggests a direct sulfonation of 3-bromopyridine (B30812). This approach relies on the regioselective introduction of a sulfonic acid group at the C-4 position of the pre-existing 3-bromopyridine scaffold. The success of this strategy hinges on the directing effect of the bromine atom and the reaction conditions employed for sulfonation.

Alternatively, disconnecting the C-Br bond first points towards the bromination of pyridine-4-sulfonic acid. This pathway requires the selective introduction of a bromine atom at the C-3 position, meta to the sulfonic acid group. The deactivating and meta-directing nature of the sulfonic acid group would theoretically favor this substitution pattern.

A third, more complex retrosynthetic approach involves the construction of the pyridine (B92270) ring itself from acyclic precursors already bearing the required functionalities or precursors that can be readily converted to them. This can be a convergent or divergent strategy.

Finally, a disconnection involving a functional group interconversion is a powerful strategy. For instance, the bromine atom could be introduced via a Sandmeyer reaction from a 3-aminopyridine-4-sulfonic acid precursor. This opens up a different set of synthetic possibilities starting from aminated pyridines.

These retrosynthetic pathways are summarized in the following scheme:

Direct Electrophilic Functionalization Approaches

Direct functionalization of a pre-existing pyridine ring is often the most atom-economical approach. However, the regioselectivity of electrophilic substitution on the pyridine ring can be challenging to control.

Directed Sulfonation of 3-Bromopyridine

The direct sulfonation of 3-bromopyridine would be the most straightforward route to this compound. However, the electrophilic substitution on the pyridine ring is generally disfavored due to its electron-deficient nature. When it does occur, substitution is typically directed to the 3-position. In 3-bromopyridine, the bromine atom is also a deactivating, ortho-, para-director. The interplay of these electronic effects makes the regioselective sulfonation at the 4-position challenging.

Heating pyridine with fuming sulfuric acid can lead to sulfonation, primarily at the 3-position. In the case of 3-bromopyridine, the bromine atom at the 3-position would further deactivate the ring towards electrophilic attack. While some 4-substitution might occur, it is likely to be a minor product in a mixture of isomers, necessitating difficult purification.

| Reactant | Reagents | Conditions | Major Product(s) |

| Pyridine | Fuming H₂SO₄ | High Temperature | Pyridine-3-sulfonic acid |

| 3-Bromopyridine | Fuming H₂SO₄ | High Temperature | Mixture of isomers, likely with 3-bromopyridine-5-sulfonic acid as a major product. |

Regioselective Bromination of Pyridine-4-sulfonic Acid

Starting with pyridine-4-sulfonic acid and attempting a regioselective bromination at the 3-position is another direct functionalization strategy. The sulfonic acid group is strongly deactivating and a meta-director. Therefore, it would direct the incoming electrophile (bromine) to the 3-position.

The bromination of pyridine itself can be achieved using bromine in fuming sulfuric acid at elevated temperatures to yield 3-bromopyridine. researchgate.net A similar approach could be envisioned for pyridine-4-sulfonic acid. The harsh conditions required for the bromination of the electron-deficient pyridine ring might, however, lead to side reactions or decomposition.

| Starting Material | Reagents | Conditions | Expected Product |

| Pyridine-4-sulfonic acid | Br₂, Fuming H₂SO₄ | Elevated Temperature | This compound |

Multi-Step Synthesis via Pyridine Ring Construction and Post-Synthetic Modification

Due to the challenges in achieving regioselectivity with direct functionalization, multi-step synthetic routes often provide a more reliable and controlled approach to polysubstituted pyridines.

Convergent and Divergent Synthetic Routes

Convergent syntheses involve the preparation of separate fragments of the molecule, which are then combined in the later stages of the synthesis. For this compound, this could involve synthesizing a pre-functionalized acyclic precursor that already contains the necessary carbon and nitrogen atoms with appropriate substituents or their precursors, followed by a cyclization reaction to form the pyridine ring.

Divergent syntheses , on the other hand, start from a common intermediate that is then elaborated into a variety of different target molecules. rsc.org For instance, a suitably substituted pyridine could be synthesized and then functionalized in different ways to produce a range of derivatives, including this compound.

While powerful, the construction of a polysubstituted pyridine ring from acyclic precursors can be complex and may not always be the most efficient route for this specific target molecule compared to the modification of a pre-existing pyridine ring.

Utilization of Pre-functionalized Pyridine Intermediates and Related Compounds

A more practical and widely used approach is the utilization of pre-functionalized pyridine intermediates. This strategy takes advantage of commercially available or readily synthesized pyridines with existing functional groups that can direct subsequent reactions or be converted into the desired substituents.

A promising route starts from 3-aminopyridine (B143674) . The amino group is a versatile handle for further transformations. One plausible synthetic sequence is as follows:

Sulfonation of 3-aminopyridine: The amino group is an activating, ortho-, para-director. Sulfonation of 3-aminopyridine would be expected to yield a mixture of 3-aminopyridine-2-sulfonic acid and 3-aminopyridine-4-sulfonic acid. The desired 4-sulfonated product would need to be separated from the isomeric mixture.

Sandmeyer Reaction: The amino group of the separated 3-aminopyridine-4-sulfonic acid can then be converted to a bromine atom via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This involves diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide salt. numberanalytics.commasterorganicchemistry.com

An alternative route could start from 3-bromopyridine . google.comgoogle.comwikipedia.org

Nitration of 3-bromopyridine: Nitration of 3-bromopyridine would be expected to occur at the 5-position due to the directing effects of the pyridine nitrogen and the bromine atom. However, under certain conditions, some 4-nitro product might be formed.

Reduction of the nitro group: The nitro group of the separated 3-bromo-4-nitropyridine (B1272033) can be reduced to an amino group.

Diazotization and sulfonation: The resulting 3-bromo-4-aminopyridine could then be subjected to a reaction sequence involving diazotization followed by treatment with a sulfite (B76179) source to introduce the sulfonic acid group.

A more direct route from a pre-functionalized intermediate would be the oxidation of 3-bromopyridine-4-thiol or a related sulfur compound. However, the synthesis of the thiol precursor would itself require a multi-step sequence.

The use of 3-aminopyridine as a starting material appears to be a highly viable strategy, with the key challenge being the regioselective sulfonation in the first step.

| Starting Material | Step 1 Reagents & Conditions | Intermediate | Step 2 Reagents & Conditions | Final Product |

| 3-Aminopyridine orgsyn.org | Fuming H₂SO₄ | 3-Aminopyridine-4-sulfonic acid | 1. NaNO₂, HBr2. CuBr | This compound |

Development of Sustainable and Green Chemistry Routes

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a primary measure of the efficiency of a chemical reaction. kcl.ac.uk It calculates the proportion of reactant atoms that are incorporated into the desired product, with the remainder being lost as byproducts or waste. kcl.ac.uknih.gov High atom economy is a hallmark of green synthesis, as it signifies minimal waste generation at the molecular level. kcl.ac.uk

Traditional synthetic routes to compounds like this compound often involve electrophilic aromatic substitution reactions that can have poor atom economy. nih.gov For instance, the sulfonation of a pyridine ring often employs fuming sulfuric acid (sulfuric acid containing excess sulfur trioxide), while bromination might use elemental bromine with a Lewis acid catalyst. google.com These methods can generate significant inorganic waste.

To illustrate the concept of atom economy in the synthesis of this compound, a hypothetical "greener" reaction pathway can be considered. This pathway might involve the direct sulfonation of 3-bromopyridine using a milder sulfonating agent like a sulfur trioxide-pyridine complex, which can be more selective and produce less aggressive waste streams. chemeurope.comresearchgate.net

Hypothetical Greener Synthesis of this compound:

3-Bromopyridine + SO₃ → this compound

Atom Economy Calculation:

The atom economy is calculated using the formula:

(Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromopyridine | C₅H₄BrN | 157.99 |

| Sulfur Trioxide | SO₃ | 80.06 |

| This compound | C₅H₄BrNO₃S | 238.05 |

Calculation:

(238.05 / (157.99 + 80.06)) x 100% = (238.05 / 238.05) x 100% = 100%

This idealized addition reaction represents a perfect atom economy of 100%, where all atoms of the reactants are incorporated into the final product. While this is a theoretical maximum, it serves as a benchmark for evaluating and improving real-world synthetic methods. In practice, achieving high reaction yields and minimizing side reactions are crucial for maximizing reaction efficiency and approaching the theoretical atom economy. biosynce.com

Modern approaches that could enhance reaction efficiency include the use of catalytic systems. For example, ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines has been demonstrated, offering a pathway to regioselective sulfonation under potentially milder conditions. kcl.ac.uk Exploring similar catalytic methods for the sulfonation of 3-bromopyridine could significantly improve both the efficiency and the environmental profile of the synthesis.

Solvent Selection and Waste Minimization in Halogenated Pyridine Sulfonic Acid Synthesis

In the context of halogenated pyridine sulfonic acid synthesis, conventional methods may use excess sulfuric acid as both a reagent and a solvent, leading to large volumes of acidic waste that require neutralization, a process that itself generates significant salt waste. researchgate.net

Green Solvent Alternatives:

The development of greener synthetic routes for compounds like this compound necessitates the exploration of alternative solvent systems.

Pyridine and its Derivatives: Interestingly, pyridine itself can be considered a green solvent in certain contexts due to its high boiling point, low volatility, and ability to dissolve a wide range of substances. biosynce.com It can sometimes act as both a solvent and a catalyst. biosynce.com

Alkyl Acetates: For extraction and work-up processes, replacing hazardous solvents like benzene (B151609) with more environmentally friendly options such as ethyl acetate (B1210297) is a key green strategy. google.com Alkyl acetates are generally less toxic and more readily biodegradable. google.com

Ionic Liquids and Supercritical Fluids: While still under development for many industrial applications, ionic liquids and supercritical fluids like CO₂ offer potential as recyclable and non-toxic solvent alternatives.

Waste Minimization Strategies:

Beyond solvent selection, several other strategies are crucial for minimizing waste in the synthesis of halogenated pyridine sulfonic acids.

Catalytic Reagents: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. nih.gov Catalytic processes reduce the amount of waste generated from the reagent itself. For instance, developing a catalytic system for the direct C-H sulfonation of 3-bromopyridine would be a significant advancement. Recent research into the electrochemical meta-C-H sulfonation of pyridines points towards innovative, reagent-minimal approaches. researchgate.net

Process Optimization: Careful optimization of reaction conditions (temperature, pressure, reaction time) can maximize product yield and minimize the formation of byproducts, thereby reducing waste. researchgate.net

Recycling of Reagents and Solvents: Designing processes where solvents and excess reagents can be recovered and reused is essential for a circular economy approach to chemical manufacturing. google.com For example, processes that allow for the recovery and recycling of pyridine or other solvents can significantly reduce the environmental footprint. google.com

Alternative Synthetic Pathways: Rethinking the synthetic strategy can lead to substantial waste reduction. For example, a one-pot, multi-component reaction to assemble the pyridine ring with the desired functionalities in a single step could be a highly efficient and low-waste alternative to traditional multi-step syntheses. acs.org

The following table summarizes key considerations for solvent selection and waste minimization in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like alkyl acetates or exploring the use of pyridine as a solvent. biosynce.comgoogle.com |

| Design for Energy Efficiency | Optimizing reaction conditions to reduce energy consumption; exploring catalytic reactions that proceed at lower temperatures. |

| Use of Renewable Feedstocks | While challenging for this specific compound, long-term research could explore bio-based starting materials for pyridine synthesis. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps by using more selective reagents. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. kcl.ac.uknih.gov |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to optimize reaction conditions and prevent runaway reactions or byproduct formation. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while potentially improving economic viability.

Chemical Reactivity and Mechanistic Investigations of 3 Bromopyridine 4 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on pyridine is generally sluggish compared to benzene (B151609). wikipedia.org The lone pair of electrons on the nitrogen atom is not fully available for donation to the aromatic π-system, and the nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. wikipedia.orgslideshare.net

The presence of both a bromine atom and a sulfonic acid group further deactivates the pyridine ring in 3-Bromopyridine-4-sulfonic acid towards electrophilic attack.

Sulfonic Acid Group (-SO₃H): This is a powerful electron-withdrawing and deactivating group. youtube.com In the strongly acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. wikipedia.org This, combined with the sulfonic acid group, renders the ring extremely electron-deficient and highly resistant to electrophilic substitution. The sulfonation of pyridine itself requires harsh conditions, such as fuming sulfuric acid at high temperatures. wikipedia.org

Bromine Atom (-Br): As a halogen, bromine is also an electron-withdrawing group that deactivates the ring through its inductive effect. researchgate.net

Consequently, the cumulative deactivating effects of the pyridine nitrogen, the sulfonic acid group, and the bromine atom make electrophilic aromatic substitution on this compound exceptionally difficult.

Predicting the regioselectivity of electrophilic attack on the highly deactivated this compound ring requires an analysis of the directing effects of the substituents. In electrophilic substitution of pyridine, attack at the 3-position (meta-position) is generally favored as the intermediates for attack at the 2- and 4-positions are significantly destabilized. chegg.com

For this compound, positions C-3 and C-4 are already substituted. The remaining positions are C-2, C-5, and C-6.

Positions C-2 and C-6: These positions are strongly deactivated by the adjacent electron-withdrawing nitrogen atom.

Position C-5: This position is meta to the nitrogen atom. While deactivated by the bromo and sulfonic acid groups, it is likely the least deactivated position for an incoming electrophile.

Therefore, if an electrophilic aromatic substitution reaction were to occur under extremely forcing conditions, the C-5 position would be the most probable site of attack. The directing effects of substituents on a pyridine ring are summarized in the table below.

| Substituent Position | Directing Effect for Electrophilic Substitution |

| C-2 | Directs to C-3 and C-5 |

| C-3 | Directs to C-5 |

| C-4 | Directs to C-3 and C-5 |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reactivity is further enhanced by the presence of electron-withdrawing substituents. libretexts.orgmasterorganicchemistry.com

One potential pathway for the reaction of 3-bromopyridines with strong bases involves the formation of a pyridyne intermediate through an elimination-addition mechanism. rsc.org For 3-bromopyridine (B30812), treatment with a strong base can lead to deprotonation at C-4, followed by the elimination of bromide to form a 3,4-pyridyne. rsc.orgresearchgate.net Subsequent nucleophilic addition to the pyridyne can yield a mixture of 3- and 4-substituted pyridines. rsc.org The regioselectivity of the nucleophilic addition can be influenced by other substituents on the ring. rsc.org While this mechanism is established for 3-bromopyridines, its applicability to this compound would depend on the reaction conditions and the stability of the potential pyridyne intermediate.

The presence of the strongly electron-withdrawing sulfonic acid group at C-4 significantly activates the this compound ring for direct nucleophilic attack. Nucleophilic aromatic substitution generally proceeds via a Meisenheimer-like intermediate, and its stability is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.orgstackexchange.com

In this compound, the bromine atom at C-3 is ortho to the sulfonic acid group at C-4. This arrangement facilitates nucleophilic attack at C-3, leading to the displacement of the bromide ion. The negative charge of the resulting intermediate can be effectively delocalized by the adjacent sulfonic acid group and the ring nitrogen.

Another possibility is the displacement of the sulfonic acid group itself. However, the carbon-bromine bond is generally weaker and bromide is a better leaving group under typical SNAr conditions. Thus, substitution of the bromo group is the more probable outcome.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo-Substituent

The carbon-bromine bond at the C-3 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rhhz.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a prominent example. rsc.orgresearchgate.net 3-Bromopyridines are known substrates for Suzuki-Miyaura coupling, typically employing a palladium catalyst. researchgate.netresearchgate.net

A typical Suzuki-Miyaura cross-coupling reaction involving a bromopyridine is shown below:

Reaction Scheme: Suzuki-Miyaura Coupling of a Bromopyridine

For this compound, the reaction would likely proceed under similar conditions, although the acidic nature of the sulfonic acid group might require careful selection of the base and other reaction parameters to avoid side reactions or catalyst deactivation. Both palladium and nickel catalysts have been shown to be effective for the cross-coupling of a wide range of aryl electrophiles. rsc.org

The table below provides a general overview of conditions for Suzuki-Miyaura coupling of bromopyridines.

| Component | Example |

| Aryl Halide | 3-Bromopyridine |

| Boron Reagent | Phenylboronic acid, Potassium Phenyltrifluoroborate |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) |

| Base | K₂CO₃, K₃PO₄ |

| Solvent | Aqueous media, Dimethoxyethane |

Suzuki-Miyaura Coupling Strategies (Relevant to 3-bromopyridine)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. In the context of 3-bromopyridine derivatives, this reaction is a key strategy for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. The general applicability of this reaction to bromopyridines makes it highly relevant to this compound, allowing for the synthesis of a wide array of substituted pyridine-4-sulfonic acids.

Research has demonstrated the successful Suzuki-Miyaura coupling of 3-bromopyridine with various boronic acids. For instance, the coupling of 3-bromopyridine with potassium phenyltrifluoroborate has been optimized in aqueous media using a palladium acetate (B1210297) catalyst. researchgate.net Furthermore, enantioselective Suzuki-Miyaura cross-coupling reactions of 3-bromopyridine derivatives have been developed to produce chiral heterocyclic biaryls with high enantiomeric excess. rsc.org These studies highlight the robustness of the Suzuki-Miyaura coupling for functionalizing the 3-position of the pyridine ring. The reaction conditions can be tailored to accommodate a range of substrates, including those with sensitive functional groups like the sulfonic acid moiety. Regioselective Suzuki-Miyaura reactions have also been explored with polysubstituted bromopyridines, demonstrating that the reaction can be controlled to target specific bromine atoms on the pyridine ring. beilstein-journals.orgnih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | 3-Phenylpyridine | Good | researchgate.net |

| 3-Bromopyridine derivative | Arylboronic acid | Chiral-bridged biphenyl (B1667301) monophosphine ligand/Pd | Chiral heterocyclic biaryl | up to 92% ee | rsc.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Mono- and di-substituted lutidine derivatives | Variable | beilstein-journals.org |

Heck and Buchwald-Hartwig Amination (Relevant to 3-bromopyridine)

The Heck reaction, another palladium-catalyzed cross-coupling reaction, facilitates the substitution of the bromine atom in 3-bromopyridine with an alkene, leading to the formation of a new carbon-carbon double bond. This reaction provides a route to vinyl-substituted pyridines, which are valuable intermediates in organic synthesis.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction allows for the coupling of amines with aryl halides, including 3-bromopyridine. It has been successfully applied to a variety of 2-bromopyridines, even with volatile amines, by carrying out the reaction in sealed tubes. acs.org The Buchwald-Hartwig amination of 3-bromopyridine with various primary and secondary amines has been reported, demonstrating its broad applicability. rsc.orgnih.gov For example, the amination of 3-bromopyridine with morpholine (B109124) using a palladium(I) dimer precatalyst has been described. rsc.org Additionally, the Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine has been successfully performed. chemspider.com These methods provide efficient pathways to synthesize 3-aminopyridine (B143674) derivatives, which are important precursors for pharmaceuticals and other functional materials.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 3-Bromopyridine | Morpholine | Pd(I) Dimer Precatalyst | 4-(Pyridin-3-yl)morpholine | - | rsc.org |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂, dppp | N-Cyclopropylpyridin-2-amine | - | acs.org |

Coupling Reactions with Organometallic Reagents (e.g., Lithiation, Organozinc, Organomanganese)

The bromine atom at the 3-position of the pyridine ring can be readily displaced through reactions with various organometallic reagents.

Lithiation: The direct lithiation of 3-bromopyridine can be achieved by treatment with a strong organolithium base, such as n-butyllithium. princeton.eduresearchgate.net This process forms a highly reactive 3-lithiopyridine intermediate, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 3-position. For instance, quenching with trialkyl borates followed by hydrolysis yields 3-pyridineboronic acid, a key intermediate for Suzuki-Miyaura couplings. princeton.edu The lithiation of pyridines can be regioselective, and in some cases, in situ trapping of the lithiated intermediate is employed. acs.orgnih.gov The mechanism of lithiation often involves the formation of an "ate" complex. youtube.com

Organozinc Reagents: Organozinc reagents offer a milder alternative to organolithium compounds for coupling reactions. 3-Pyridylzinc bromide can be prepared by the direct insertion of activated zinc into the carbon-bromine bond of 3-bromopyridine. nih.gov These organozinc reagents undergo palladium-catalyzed cross-coupling reactions with a variety of electrophiles, including aryl iodides, to afford the corresponding coupled products in good yields. nih.gov This methodology has been extended to aqueous media, allowing for "in-water" Negishi-like couplings at room temperature without the pre-formation of the organozinc reagent. organic-chemistry.orgresearchgate.net

Organomanganese Reagents: Similar to organozinc compounds, organomanganese reagents can be prepared from the corresponding organic halides. While specific examples with this compound are not prevalent, the general reactivity of organomanganese reagents suggests their potential for coupling reactions. Highly active manganese can be used to prepare Grignard-type organomanganese reagents from bromopyridines, which can then react with various electrophiles. nih.gov

| Reagent | Reaction Type | Product | Reference |

| n-Butyllithium | Lithiation | 3-Lithiopyridine | princeton.eduresearchgate.net |

| Activated Zinc | Zincation | 3-Pyridylzinc bromide | nih.gov |

| Highly Active Manganese | - | Grignard-type organomanganese reagents | nih.gov |

Transformations of the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is a strongly acidic and versatile functional group that can undergo a variety of transformations.

Derivatization to Sulfonyl Halides, Esters, and Amides

The sulfonic acid can be converted into more reactive sulfonyl halides, typically sulfonyl chlorides, which serve as key intermediates for the synthesis of sulfonamides and sulfonate esters.

Sulfonyl Halides: Pyridine-3-sulfonyl chloride can be synthesized from pyridine-3-sulfonic acid by reacting it with reagents like phosphorus pentachloride and phosphorus oxychloride. chemicalbook.comgoogle.com An alternative route involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction. google.compatsnap.comresearchgate.net

Sulfonate Esters: While specific examples for 3-bromopyridine-4-sulfonate esters are not detailed in the provided results, the general synthesis of sulfonate esters involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base. Novel pyrimidine (B1678525) sulfonate esters containing a thioether moiety have been synthesized and shown to possess biological activity. nih.gov

Sulfonamides: Pyridine-based sulfonamides are a class of compounds with significant biological activity. acs.orgrsc.orgeurjchem.comresearchgate.netresearchgate.net They are typically synthesized by reacting a pyridine sulfonyl chloride with a primary or secondary amine. eurjchem.comresearchgate.net This reaction provides a straightforward method to introduce a wide variety of substituents onto the sulfonamide nitrogen.

| Starting Material | Reagent(s) | Product | Reference |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Pyridine-3-sulfonyl chloride | chemicalbook.comgoogle.com |

| 3-Aminopyridine | NaNO₂, HCl, SO₂, CuCl₂ | Pyridine-3-sulfonyl chloride | google.compatsnap.com |

| Pyridine-3-sulfonyl chloride | Amine | Pyridine-3-sulfonamide | eurjchem.comresearchgate.net |

Role in Acid-Base Chemistry and Salt Formation

The sulfonic acid group is a strong acid, with a pKa value significantly lower than that of a carboxylic acid. wikipedia.org This high acidity means that this compound will readily deprotonate in aqueous solutions and in the presence of bases to form the corresponding sulfonate salt. The sodium salt of pyridine-3-sulfonic acid is a commercially available compound. chembk.com

The pyridine nitrogen, on the other hand, is basic due to the lone pair of electrons. wikipedia.org The basicity of the pyridine nitrogen can be influenced by substituents on the ring. rsc.orgelectronicsandbooks.com In the case of this compound, the electron-withdrawing nature of both the bromo and sulfonic acid groups will decrease the basicity of the pyridine nitrogen.

The presence of both a strong acidic group (sulfonic acid) and a basic site (pyridine nitrogen) makes this compound a zwitterionic compound at certain pH values. The interplay of these acidic and basic functionalities is crucial in understanding its behavior in solution and its ability to form salts. Studies on pyridyl-bearing sulfonated polymers have shown that acid-base interactions between the pyridine and sulfonic acid groups can influence the material's properties. rsc.org

Reactivity of the Pyridine Nitrogen Atom (e.g., N-oxide formation, quaternization)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for reactions such as N-oxide formation and quaternization. wikipedia.orgslideshare.net

N-oxide Formation: The pyridine nitrogen can be oxidized to form an N-oxide. wikipedia.org 3-Bromopyridine N-oxide is a known compound that can be synthesized from 3-bromopyridine. pipzine-chem.comguidechem.comscbt.comsigmaaldrich.comcymitquimica.com The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For example, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.org

Quaternization: The pyridine nitrogen can react with alkyl halides in a quaternization reaction to form pyridinium salts. wikipedia.org The rate of quaternization is influenced by the substituents on the pyridine ring. rsc.org For this compound, the electron-withdrawing substituents would be expected to decrease the rate of quaternization compared to unsubstituted pyridine.

| Reaction | Reagent | Product | Reference |

| N-oxide formation | Oxidizing agent (e.g., peracid) | 3-Bromopyridine N-oxide | pipzine-chem.comguidechem.com |

| Quaternization | Alkyl halide | N-Alkyl-3-bromopyridinium salt | wikipedia.orgrsc.org |

Advanced Spectroscopic and Structural Characterization of 3 Bromopyridine 4 Sulfonic Acid and Its Congeners

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

While specific NMR data for 3-Bromopyridine-4-sulfonic acid is not extensively published, a predictive analysis based on its congeners, such as 3-bromopyridine (B30812) and substituted pyridines, allows for the assignment of expected chemical shifts. nih.govacs.orgplos.org

¹H NMR: The proton NMR spectrum of a substituted pyridine (B92270) ring is highly sensitive to the electronic effects of its substituents. For this compound, the protons on the pyridine ring would exhibit distinct chemical shifts. The proton at the 2-position, adjacent to the nitrogen and bromine, would likely appear at the lowest field. The proton at the 6-position would be influenced by the adjacent nitrogen, and the proton at the 5-position would be affected by the neighboring sulfonic acid and bromine groups. For comparison, in 3-bromopyridine, the proton signals appear at δ 8.68 (H2), 8.52 (H6), 7.80 (H4), and 7.19 (H5) ppm in CDCl₃. chemicalbook.com The formation of quaternary salts, such as hydrochlorides, results in a downfield shift for all protons due to the increased positive charge on the nitrogen atom and decreased electron density on the ring. pw.edu.pl

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. The carbon atoms directly attached to the electronegative bromine and sulfonic acid groups would be significantly shifted. The carbon attached to the bromine (C-3) and the carbon attached to the sulfonic acid group (C-4) would show characteristic resonances. The other ring carbons (C-2, C-5, C-6) would also have unique chemical shifts influenced by their position relative to the nitrogen and the substituents.

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignments. nih.govplos.org

COSY: Would reveal the coupling between adjacent protons on the pyridine ring (e.g., H-5 with H-6).

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two or three bonds, confirming the connectivity and the placement of the substituents on the pyridine ring. For example, correlations from the ring protons to the carbons bearing the bromo and sulfo groups would definitively establish the substitution pattern. plos.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| H-2 | Lowest Field | Adjacent to Nitrogen, near Bromine |

| H-6 | Downfield | Adjacent to Nitrogen |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| C-2 | Downfield | Adjacent to Nitrogen |

| C-3 | Shifted | Attached to Bromine |

| C-4 | Shifted | Attached to Sulfonic Acid Group |

| C-5 | Mid-field | Standard Pyridine Carbon |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a structural fingerprint of the compound. asianpubs.orgresearchgate.net

For pyridine-3-sulfonic acid, a close analog, detailed vibrational assignments have been made using both experimental spectra and computational calculations. asianpubs.org The characteristic vibrational modes for this compound can be inferred from this data and from studies on other substituted pyridines. cdnsciencepub.comcdnsciencepub.comrsc.org

Pyridine Ring Vibrations: The C-H stretching vibrations of the heteroaromatic ring are typically observed in the 3100-3000 cm⁻¹ region. elixirpublishers.com The pyridine ring breathing mode, a characteristic vibration, is expected around 1020-1030 cm⁻¹. asianpubs.org In-plane and out-of-plane deformation modes of the pyridine ring appear at lower frequencies and are sensitive to the substitution pattern. asianpubs.org

Sulfonic Acid Group Vibrations: The sulfonic acid group (-SO₃H) has several characteristic vibrations. The S=O stretching vibrations are typically strong and appear in the 1250-1120 cm⁻¹ range. The S-O stretching is observed around 1035 cm⁻¹. asianpubs.org The SO₂ scissoring and deformation modes are found at lower wavenumbers, typically in the 650-550 cm⁻¹ region. asianpubs.org

C-Br Vibration: The carbon-bromine stretching vibration is expected to appear at a lower frequency, typically in the range of 600-500 cm⁻¹, but can be coupled with other modes.

Table 3: Characteristic Vibrational Frequencies for Pyridine Sulfonic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference Compound |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine-3-sulfonic acid asianpubs.orgelixirpublishers.com |

| S=O Stretch | 1250 - 1120 | Pyridine-3-sulfonic acid asianpubs.org |

| S-O Stretch | ~1035 | Pyridine-3-sulfonic acid asianpubs.org |

| Ring Breathing Mode | ~1022 | Pyridine-3-sulfonic acid asianpubs.org |

Surface-Enhanced Raman Scattering (SERS) studies on pyridine-3-sulfonic acid have suggested a perpendicular orientation of the molecule on a silver surface, with the bands for νCH and νSO being enhanced. researchgate.net A similar orientation could be anticipated for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For this compound (C₅H₄BrNO₃S), the expected exact mass can be calculated with high precision. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units (M and M+2).

While a specific HRMS spectrum for this compound is not available, analysis of related structures provides insight into expected fragmentation patterns. mdpi.comlibretexts.org Fragmentation would likely involve:

Loss of the sulfonic acid group (SO₃H) or SO₃.

Cleavage of the C-Br bond.

Fragmentation of the pyridine ring itself. Studies on the fragmentation of prazoles, which contain substituted pyridine rings, show that heterolytic fragmentations often occur near sulfur-containing linkers. mdpi.com

Table 4: Isotopic Pattern for Bromine-Containing Compounds

| Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |

|---|---|---|

| ⁷⁹Br | 50.69 | M peak |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

Although the crystal structure of this compound has not been reported, the structures of its congeners, 2-, 3-, and 4-pyridinesulfonic acid, have been determined. acs.orgfigshare.com These studies show that pyridinesulfonic acids exist as zwitterions in the solid state, with the sulfonic acid proton transferred to the pyridine nitrogen. acs.org

3-Pyridinesulfonic Acid: This isomer crystallizes in the orthorhombic space group Pbca. Its structure consists of 2D sheets formed by antiparallel tapes of zwitterionic molecules linked by N⁺–H···O⁻ hydrogen bonds. acs.org

4-Pyridinesulfonic Acid: This isomer also forms a zwitterionic structure in the solid state. nih.gov

2-Pyridinesulfonic Acid: This isomer displays a sheetlike structure of zwitterionic molecules, but the sheets are formed from zigzag tapes. acs.org

Table 5: Crystallographic Data for Pyridine-3-sulfonic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Key Interactions | N⁺–H···O⁻ Hydrogen Bonds |

| Molecular Form | Zwitterionic |

Data from a study with an improved R-factor of 0.0382. acs.org

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. aip.orgresearchgate.net The spectrum is sensitive to the electronic structure and the solvent environment.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring. These typically include:

π → π transitions:* These are usually intense absorptions occurring at shorter wavelengths (higher energy), associated with the aromatic system.

n → π transitions:* These are typically weaker absorptions at longer wavelengths (lower energy) and involve the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital.

Studies on monosubstituted pyridines have shown that the position and intensity of these bands are influenced by the nature and position of the substituent. aip.org For 3-bromopyridine, electronic transitions occur in the 34,000 cm⁻¹ to 48,000 cm⁻¹ spectral region. aip.org The sulfonic acid group, being electron-withdrawing, would also influence the electronic transitions.

Solvatochromism, the change in absorption or emission spectra with solvent polarity, is also expected. researchgate.netorientjchem.org In polar, protic solvents, hydrogen bonding to the pyridine nitrogen can occur, leading to a blue shift (hypsochromic shift) of the n → π* transition, as the non-bonding electrons are stabilized. aip.org

Theoretical and Computational Chemistry of 3 Bromopyridine 4 Sulfonic Acid

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Dedicated studies are required to model the electronic properties of this compound.

This would involve using computational methods to determine the most stable three-dimensional structure, including key bond lengths, bond angles, and dihedral angles.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is needed to understand the molecule's reactivity, kinetic stability, and electronic transitions. The energy gap between these orbitals is a critical parameter that is currently unknown.

An MEP map would be required to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting non-covalent interactions and reactive behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational studies could model potential synthetic routes or degradation pathways, calculating transition states and activation energies. This information is currently not available.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

While experimental spectra may exist, computational predictions of IR, NMR, and UV-Vis spectra are needed for a comprehensive assignment of spectral features. No such comparative studies have been found.

Molecular Dynamics Simulations for Intermolecular Interactions

MD simulations would be necessary to understand how molecules of 3-Bromopyridine-4-sulfonic acid interact with each other and with solvent molecules over time, providing insight into its bulk properties. This area remains unexplored for this compound.

Until such specific research is undertaken and published, a detailed and scientifically accurate article on the computational chemistry of this compound cannot be compiled.

Development of Derivatives and Analogues of 3 Bromopyridine 4 Sulfonic Acid

Synthesis and Functionalization of Novel Derivatives

The synthesis of novel derivatives of 3-bromopyridine-4-sulfonic acid leverages the reactivity of its two primary functional groups: the sulfonic acid moiety and the bromo substituent. The sulfonic acid group can be readily converted into a variety of functional derivatives, while the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond-forming reactions.

The primary precursor, 3-bromopyridine (B30812), is typically synthesized through the electrophilic bromination of pyridine (B92270) in the presence of sulfuric acid. google.com The subsequent sulfonation to obtain the desired sulfonic acid at the 4-position is challenging due to the deactivating nature of the pyridine ring and the bromo substituent. Processes often require harsh conditions, such as heating pyridine sulfate (B86663) in oleum (B3057394) (fuming sulfuric acid) at high temperatures, sometimes with catalysts like mercury or magnesium sulfate to improve yields. google.com

Once this compound is obtained, its derivatives can be prepared through several key transformations:

Derivatization of the Sulfonic Acid Group: The sulfonic acid can be converted into a sulfonyl chloride, a highly reactive intermediate. This is typically achieved by treatment with thionyl chloride or phosphorus pentachloride. The resulting 3-bromopyridine-4-sulfonyl chloride is a key building block for synthesizing sulfonamides (via reaction with primary or secondary amines) and sulfonate esters (via reaction with alcohols).

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 3-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. These methods are foundational for creating libraries of analogues.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups. This method is used to prepare biaryl compounds, which are common motifs in medicinal chemistry and materials science. researchgate.net

Heck Reaction: Reaction with alkenes forges a new carbon-carbon double bond. wikipedia.org

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, often used as linkers or pharmacophores. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, enabling the synthesis of various amino-pyridine derivatives. wikipedia.org

The table below summarizes these key synthetic transformations for functionalizing the this compound core.

| Reaction Type | Reagents & Conditions | Product Type | Purpose/Application |

| Sulfonamide Formation | 1. SOCl₂ or PCl₅2. R¹R²NH | 3-Bromo-N-substituted-pyridine-4-sulfonamide | Introduces diverse functional groups; often explored for biological activity. |

| Sulfonate Ester Formation | 1. SOCl₂ or PCl₅2. R-OH, base | 3-Bromopyridine-4-sulfonate ester | Modifies polarity and stability; can act as a prodrug. |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base | 3-Aryl/alkyl-pyridine-4-sulfonic acid | Creates C-C bonds, building molecular complexity for SAR studies. |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | 3-Alkynyl-pyridine-4-sulfonic acid | Introduces rigid linkers or pharmacophoric groups. |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | 3-Amino-pyridine-4-sulfonic acid | Forms C-N bonds, accessing a different chemical space. |

Structure-Activity/Property Relationship Studies of Modified Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the performance of molecules derived from this compound, whether for therapeutic applications or material science. nih.govnih.gov These studies systematically alter the molecule's structure and measure the resulting impact on a specific endpoint, such as biological potency, receptor selectivity, or catalytic activity.

For a hypothetical series of 3-bromopyridine-4-sulfonamide (B13603355) derivatives being investigated as enzyme inhibitors, an SAR study might involve:

Modification at the 3-Position: The bromo group can be replaced with various small alkyl, aryl, or heteroaryl groups via Suzuki coupling. This explores how steric bulk and electronic properties in this region affect binding to the target enzyme.

Variation of the Sulfonamide Substituent: A library of amines (R¹R²NH) can be used to generate a range of sulfonamides. This probes the hydrogen-bonding and hydrophobic interactions possible for the sulfonamide moiety within the enzyme's active site.

The findings from such a study can be tabulated to identify key trends.

| Compound ID | Modification at C3 (R) | Sulfonamide Group (NR¹R²) | Enzyme Inhibition (IC₅₀, nM) |

| 1a | -Br | -NH₂ | 5,200 |

| 1b | -Br | -NH(CH₃) | 2,800 |

| 1c | -Br | -N(CH₃)₂ | 9,500 |

| 1d | -Br | -NH(Cyclopropyl) | 850 |

| 2a | -Phenyl | -NH(Cyclopropyl) | 450 |

| 2b | -Thienyl | -NH(Cyclopropyl) | 370 |

| 2c | -Methyl | -NH(Cyclopropyl) | 1,200 |

Note: This table presents hypothetical data for illustrative purposes.

A secondary sulfonamide appears more favorable than a primary or tertiary one (compare 1a, 1b, 1c).

A small, constrained alkyl group like cyclopropyl (B3062369) on the sulfonamide nitrogen significantly improves potency (compare 1b and 1d).

Replacing the bromine at the 3-position with an aromatic ring enhances activity, with a thienyl group being slightly better than a phenyl group (compare 1d, 2a, 2b).

These insights guide the design of the next generation of analogues, focusing on the most promising structural features to achieve higher potency and better properties. nih.gov

Exploration of Bioisosteric Replacements

In medicinal chemistry, the sulfonic acid group is often considered a potential liability due to its strong acidity (low pKa), which can lead to poor membrane permeability and limited oral bioavailability. youtube.com Bioisosteric replacement is a strategy used to swap this functional group with another that has similar steric and electronic characteristics but improved physicochemical properties. zu.ac.aeopenaccessjournals.com

For this compound, the sulfonic acid moiety can be replaced by several well-established bioisosteres:

Sulfonamide: As one of the most common replacements, the sulfonamide group (-SO₂NHR) maintains the tetrahedral geometry and hydrogen-bonding capabilities of the sulfonic acid but is significantly less acidic. This can improve cell permeability. openaccessjournals.com

Tetrazole: A 5-substituted 1H-tetrazole ring is a classic non-classical bioisostere for a carboxylic acid and, by extension, can be considered for a sulfonic acid. openaccessjournals.com Its pKa is similar to that of a carboxylic acid, making it acidic enough to engage in similar ionic interactions while often improving metabolic stability and oral absorption. openaccessjournals.comopenaccessjournals.com

Hydroxamic Acid: The hydroxamic acid group (-CONHOH) is another potential surrogate. It is also acidic, though less so than sulfonic acid, and is a strong metal-chelating group, which can be an important interaction depending on the biological target. nih.gov

| Functional Group | Typical pKa Range | Key Characteristics | Rationale for Replacement |

| Sulfonic Acid | < 1 | Strongly acidic, high polarity, good H-bond acceptor. | To improve membrane permeability and reduce excessive acidity. |

| Sulfonamide | 9 - 11 | Less acidic, H-bond donor and acceptor. | Increases lipophilicity, improves permeability. openaccessjournals.com |

| 1H-Tetrazole | 4.5 - 5 | Acidic (similar to carboxylic acid), planar, aromatic. | Enhances metabolic stability and oral bioavailability. openaccessjournals.com |

| Hydroxamic Acid | 8 - 9 | Moderately acidic, strong metal chelator. | Can introduce new interactions with metalloenzymes. nih.gov |

Polymer-Supported and Heterogenized Pyridine Sulfonic Acid Systems

Immobilizing pyridine sulfonic acids onto solid supports creates heterogeneous systems with significant advantages, particularly in catalysis. These materials combine the acidic or catalytic properties of the sulfonic acid moiety with the practical benefits of a solid phase, such as easy separation from reaction mixtures, recyclability, and suitability for continuous flow processes.

Several strategies are employed to create these polymer-supported systems:

Functionalization of Pre-formed Polymers: A polymer with reactive handles (e.g., polystyrene-co-divinylbenzene containing chloromethyl groups) can be chemically modified in a stepwise fashion to introduce the pyridine sulfonic acid unit.

Polymerization of Functionalized Monomers: A monomer containing the complete 3-substituted-pyridine-4-sulfonic acid structure can be synthesized and then polymerized or co-polymerized with other monomers to generate the functional material.

Grafting onto Inorganic Supports: Materials like silica (B1680970) (SiO₂), zirconia (ZrO₂), or magnetic nanoparticles can be functionalized with pyridine sulfonic acid groups. mdpi.com A common method involves treating the support with a silane (B1218182) coupling agent, such as (3-mercaptopropyl)trimethoxysilane. The thiol (-SH) groups are then oxidized to sulfonic acid (-SO₃H) groups. mdpi.comnih.gov

These heterogenized catalysts, often referred to as porous organic polymers (POPs) or functionalized inorganic materials, have demonstrated high efficiency in various organic transformations, acting as robust and recyclable solid acid catalysts. mdpi.comnih.gov The pyridine ring can also participate in catalysis or serve as a ligand for metal centers, creating bifunctional catalysts.

Environmental Implications and Degradation Pathways of Halogenated Pyridine Sulfonic Acids

Abiotic Degradation Mechanisms in Natural and Engineered Systems

Abiotic degradation processes, including photodegradation, hydrolysis, and oxidation, are crucial in determining the environmental persistence of organic compounds.

Photodegradation:

The photodegradation of brominated aromatic compounds often involves the cleavage of the carbon-bromine (C-Br) bond. cdu.edu.au Studies on brominated flame retardants have shown that these compounds can undergo reductive debromination upon exposure to UV light, leading to the formation of less brominated, and potentially more mobile, degradation products. cdu.edu.aunih.gov The rate of photodegradation is influenced by the number and position of bromine atoms on the aromatic ring. cdu.edu.au For 3-Bromopyridine-4-sulfonic acid, it is plausible that photolysis could lead to the cleavage of the C-Br bond, forming pyridine-4-sulfonic acid. The presence of sensitizing substances in natural waters, such as humic acids, could also influence the rate of photodegradation. e3s-conferences.org

Hydrolysis:

The sulfonic acid group is generally stable to hydrolysis. However, the pyridine (B92270) ring can influence the reactivity of its substituents. Studies on the hydrolysis of aromatic sulfonyl chlorides, catalyzed by pyridines, indicate that the rate of hydrolysis is dependent on the substituents on both the sulfonyl chloride and the pyridine. rsc.org While data on the hydrolysis of pyridinesulfonic acids is limited, one source suggests a default aqueous hydrolysis half-life of 300 days for risk assessment purposes, indicating its general persistence. herts.ac.uk

Oxidation (e.g., Ozonation):

Ozone is a strong oxidant used in water treatment processes. The reaction of ozone with aromatic compounds is typically an electrophilic attack. researchgate.net The presence of electron-withdrawing groups, such as the sulfonic acid group and the bromine atom, would likely decrease the reactivity of the pyridine ring towards ozone. rsc.org However, ozonation can be enhanced by the formation of highly reactive hydroxyl radicals. nih.gov The reaction of hydroxyl radicals with halogenated aromatic compounds can lead to the formation of halogenated catechols, which can be further oxidized. nih.gov In the case of this compound, oxidation could potentially lead to ring cleavage, although the initial reaction rate is expected to be slow.

Biotransformation and Biodegradation Potential by Microorganisms

The biodegradation of halogenated and sulfonated aromatic compounds is often challenging for microorganisms due to the stability of the C-halogen bond and the high polarity of the sulfonic acid group. researchgate.netnih.gov

Biodegradation of Halogenated Pyridines:

Microorganisms capable of degrading halogenated aromatic compounds have been isolated and studied. nih.gov The initial step in the aerobic degradation of these compounds often involves oxygenases that can lead to dehalogenation. nih.gov Both aerobic and anaerobic degradation of halogenated hydrocarbons have been observed, with some bacteria capable of using these compounds as electron acceptors in a process called halorespiration. youtube.com The degradation of brominated compounds by microbial consortia has also been demonstrated, sometimes requiring the presence of an additional carbon source. mdpi.com

Biodegradation of Aromatic Sulfonic Acids:

The biodegradation of aromatic sulfonic acids typically proceeds via an initial desulfonation step. nih.gov For instance, Alcaligenes sp. strain O-1 has been shown to degrade benzene (B151609) sulfonate by a dioxygenase-catalyzed reaction that yields catechol and sulfite (B76179). nih.gov However, the presence of substituents on the aromatic ring can significantly affect the biodegradability. The sulfonic acid group can make the compound more difficult for microorganisms to transport across the cell membrane. researchgate.net

For this compound, it is likely that biodegradation would be a slow process. The presence of both a bromine atom and a sulfonic acid group makes it a complex substrate for microbial enzymes. A plausible degradation pathway could involve initial desulfonation followed by degradation of the resulting bromopyridine, or initial debromination followed by degradation of the pyridinesulfonic acid. The complete mineralization of such a compound would likely require a consortium of microorganisms with diverse metabolic capabilities. mdpi.com

| Degradation Pathway | Key Reactions | Influencing Factors | Potential Products |

| Photodegradation | Reductive debromination | Wavelength of light, presence of photosensitizers | Pyridine-4-sulfonic acid |

| Hydrolysis | Generally stable | pH, temperature | Likely to be persistent |

| Oxidation (Ozonation) | Electrophilic attack, hydroxyl radical formation | Ozone concentration, presence of radical scavengers/promoters | Ring cleavage products |

| Biodegradation | Desulfonation, dehalogenation, ring cleavage | Microbial species, presence of co-substrates, aerobic/anaerobic conditions | Bromopyridines, pyridinesulfonic acids, catechol derivatives |

Environmental Monitoring and Analytical Methods for Detection

The detection and quantification of polar, halogenated organic compounds like this compound in environmental matrices present analytical challenges.

Sample Preparation:

Due to the polar nature of sulfonic acids, extraction from aqueous samples often requires specific techniques. Solid-phase extraction (SPE) is a common method for concentrating and cleaning up such compounds from water samples.

Analytical Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most suitable technique for the analysis of aromatic sulfonic acids. nih.govacs.org The high polarity of these compounds makes them amenable to electrospray ionization (ESI) in negative ion mode. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification by monitoring specific fragment ions. A characteristic fragment ion for aromatic sulfonates is the SO3•- radical anion. acs.org Derivatization may sometimes be employed to improve the chromatographic behavior or detection sensitivity of certain sulfonated compounds. acs.org

Gas Chromatography (GC) is generally not suitable for the direct analysis of highly polar and non-volatile compounds like sulfonic acids.

Total Organic Halogen (TOX) Analysis:

As a screening tool, the analysis of total organic halogen (TOX), which can be further specified as total organic bromine (TOBr), can indicate the presence of halogenated organic compounds in a sample. tandfonline.comrsc.org However, this method is not specific and would not distinguish this compound from other brominated organic compounds.

| Analytical Technique | Principle | Applicability to this compound |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by polarity and detection by mass-to-charge ratio. | Highly suitable for direct analysis of this polar and ionizable compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and detection by mass-to-charge ratio. | Not suitable without derivatization to increase volatility. |

| Total Organic Halogen (TOX/TOBr) Analysis | Measures the total amount of organically bound halogens. | Can be used as a screening method to indicate the presence of brominated organic compounds. |

Future Research Directions and Emerging Opportunities for 3 Bromopyridine 4 Sulfonic Acid Chemistry

Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount to unlocking the potential of 3-Bromopyridine-4-sulfonic acid. While traditional methods for the synthesis of pyridine (B92270) derivatives exist, future research will likely focus on more sophisticated and sustainable approaches.

One promising avenue lies in the advancement of C-H functionalization reactions. Direct and regioselective C-H sulfonylation of the pyridine ring would offer a more atom-economical and streamlined synthesis compared to classical methods that often require pre-functionalized starting materials. Research into base-mediated C4-selective sulfonylation of pyridine, for instance, provides a strong foundation for developing a highly specific synthesis of the target molecule. Current time information in Vancouver, CA.beilstein-journals.org The use of specific bases can steer the regioselectivity of the sulfonyl group addition, a principle that could be further refined for the synthesis of this compound.

Furthermore, the application of flow chemistry presents a significant opportunity to enhance the efficiency and safety of synthesizing this and related compounds. Continuous flow processes can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and safer handling of reactive intermediates. nih.govresearchgate.net The use of packed-bed reactors with immobilized catalysts or reagents, such as polymer-supported sulfonic acids, could be explored for the sulfonation or subsequent modification of a 3-bromopyridine (B30812) precursor. nih.gov

The development of novel catalytic systems will also be crucial. This includes exploring more sustainable and cost-effective metal catalysts for cross-coupling reactions involving the bromo substituent, moving beyond traditional palladium catalysts to more abundant and less toxic metals.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Functionalization | Atom economy, reduced steps | Development of highly regioselective catalysts and reaction conditions. |

| Flow Chemistry | Enhanced control, safety, and scalability | Optimization of reactor design and integration of in-line purification. nih.govresearchgate.net |

| Novel Catalysis | Sustainability, cost-effectiveness | Exploration of earth-abundant metal catalysts for cross-coupling reactions. |

Novel Reactivity and Transformative Chemistry Exploiting Unique Functional Groups

The dual functionality of this compound, possessing both an electrophilic bromine atom and a strongly electron-withdrawing sulfonic acid group, opens up a vast array of possibilities for novel chemical transformations.

The bromo substituent at the 3-position serves as a versatile handle for a multitude of cross-coupling reactions. Future research could extensively explore Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide variety of substituents, leading to a diverse library of derivatives. The reactivity of this bromo group can be finely tuned by the electronic influence of the sulfonic acid at the 4-position, a factor that warrants detailed mechanistic investigation.

The sulfonic acid group is not merely a passive spectator. It can be converted into other functional groups, such as sulfonamides, sulfonyl chlorides, and sulfonate esters, each with its own unique reactivity and potential applications. For instance, the synthesis of pyridosulfonamide derivatives has been shown to yield compounds with interesting biological activities. researchgate.net The transformation of the sulfonic acid into a sulfonyl chloride would provide a key intermediate for the synthesis of a wide range of sulfonamides and sulfonate esters. google.com

The interplay between the two functional groups could also lead to unique intramolecular reactions, enabling the synthesis of novel heterocyclic ring systems. The development of one-pot, multi-component reactions starting from this compound could provide rapid access to complex molecular architectures.

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

The structural scaffold of this compound is an ideal starting point for the generation of large chemical libraries for high-throughput screening (HTS) in drug discovery and materials science.

Combinatorial chemistry approaches, particularly solution-phase synthesis, can be employed to rapidly generate a multitude of derivatives. rsc.org By systematically varying the substituents introduced via cross-coupling reactions at the 3-position and by modifying the sulfonic acid group, a vast chemical space can be explored. The use of automated synthesis platforms can further accelerate this process.

The development of encoded library technologies in conjunction with this scaffold could enable the synthesis and screening of massive libraries of compounds. In this approach, each unique chemical structure is linked to a DNA or other chemical tag that encodes its synthetic history, allowing for the rapid identification of active compounds from complex mixtures. beilstein-journals.org

These libraries of this compound derivatives can be screened against a wide range of biological targets, including enzymes and receptors, to identify novel drug candidates. Current time information in Vancouver, CA.researchgate.net For example, pyridine derivatives have shown promise as inhibitors of various enzymes and have been incorporated into numerous FDA-approved drugs. google.com

| Approach | Application in Derivative Discovery | Potential Impact |

| Combinatorial Synthesis | Rapid generation of diverse libraries. rsc.org | Accelerated discovery of lead compounds for drug development. |

| High-Throughput Screening | Efficiently testing large numbers of derivatives for biological activity. mdpi.com | Identification of novel therapeutic agents and functional materials. |

| Encoded Library Technology | Synthesis and screening of vast and complex chemical libraries. beilstein-journals.org | Uncovering new structure-activity relationships. |

Integration into Emerging Technologies (e.g., AI-driven synthesis design, advanced material design)

The synergy between chemistry and emerging technologies offers exciting prospects for the future of this compound.

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate chemical research. AI algorithms can be trained on existing reaction data to predict optimal synthetic routes and reaction conditions for the synthesis of this compound and its derivatives, saving significant time and resources. beilstein-journals.orgnih.gov ML models can also be used to predict the properties of virtual compounds, allowing for the in-silico design of molecules with desired characteristics before their actual synthesis. researchgate.netnih.gov

In the realm of advanced materials , the unique electronic and structural features of this compound make it a promising building block. The pyridine ring can participate in π-π stacking interactions, while the sulfonic acid group can engage in hydrogen bonding and act as a proton conductor. These properties could be harnessed to design and synthesize novel functional materials, such as:

Conductive polymers: Incorporation into polymer backbones could lead to materials with interesting electronic properties.

Metal-organic frameworks (MOFs): The pyridine nitrogen and sulfonic acid oxygen atoms can act as coordination sites for metal ions, leading to the formation of porous materials with applications in gas storage, separation, and catalysis.

Supramolecular assemblies: The ability to form strong intermolecular interactions can be exploited to create self-assembling materials with defined architectures and functions. The formation of sulfonate-pyridinium supramolecular synthons is a well-established principle that can be applied here. rsc.org

Sustainable and Circular Economy Applications of Pyridine Sulfonic Acids

In an era increasingly focused on sustainability, the development of green chemical processes and the utilization of renewable resources are of paramount importance. Pyridine sulfonic acids, including this compound, can play a role in advancing a more sustainable chemical industry.

The sulfonic acid group can be exploited to create heterogeneous acid catalysts . By immobilizing pyridine sulfonic acids onto solid supports like silica (B1680970) or zeolites, reusable and easily separable catalysts can be developed for various organic transformations, reducing waste and improving process efficiency. rsc.org Sulfonic acid-functionalized inorganic materials have already demonstrated their efficacy as catalysts in a range of applications. mdpi.commdpi.com

Furthermore, research into the biodegradability and environmental fate of pyridine sulfonic acids will be crucial for their sustainable application. Designing derivatives that can be readily broken down in the environment after their intended use would align with the principles of a circular economy. The development of eco-friendly pyridine derivatives for applications such as corrosion inhibition is already an active area of research. researchgate.net

The potential for deriving pyridine-based compounds from biomass also presents an exciting long-term opportunity for a more circular economy. While currently reliant on fossil fuels, future biorefinery concepts could provide sustainable pathways to pyridine and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromopyridine-4-sulfonic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by sulfonation. For bromination, N-Bromosuccinimide (NBS) in acetonitrile under mild conditions can selectively introduce bromine at the 3-position of pyridine . Sulfonation is achieved using chlorosulfonic acid, where temperature control (0–5°C) prevents over-sulfonation. Key parameters include stoichiometry (excess sulfonating agent improves yield), reaction time, and purification via recrystallization in ethanol/water mixtures to isolate the sulfonic acid derivative .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on aromatic proton signals (δ 8.5–9.0 ppm for pyridine protons) and downfield shifts due to electron-withdrawing sulfonic acid groups. The absence of extraneous peaks indicates purity .

- IR Spectroscopy : Confirm sulfonic acid (-SO3H) via strong S=O stretching vibrations (1180–1250 cm⁻¹) and O-H stretches (2500–3200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M-H]⁻ at m/z 236/238 for Br isotopes) and fragmentation patterns validate the structure .